molecular formula C12H12N2O4S B15113580 2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid

2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B15113580
M. Wt: 280.30 g/mol
InChI Key: HGYGLRGVFZYNCQ-UHFFFAOYSA-N
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Description

2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid typically involves the reaction of 3-methylphenylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may involve the use of more efficient catalysts and solvents to optimize the reaction process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

    Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3-methylphenyl)benzothiazole: This compound shares a similar phenyl group and thiazolidine ring structure but differs in its functional groups.

    Tolfenamic acid:

Uniqueness

2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

2-[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H12N2O4S/c1-7-3-2-4-8(5-7)13-10-11(17)14(6-9(15)16)12(18)19-10/h2-5,10,13H,6H2,1H3,(H,15,16)

InChI Key

HGYGLRGVFZYNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(=O)O

Origin of Product

United States

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